3-propylhexan-2-one
CAS No.: 40239-27-8
Cat. No.: VC11633512
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40239-27-8 |
---|---|
Molecular Formula | C9H18O |
Molecular Weight | 142.24 g/mol |
IUPAC Name | 3-propylhexan-2-one |
Standard InChI | InChI=1S/C9H18O/c1-4-6-9(7-5-2)8(3)10/h9H,4-7H2,1-3H3 |
Standard InChI Key | RXFAGYKLLRXFDX-UHFFFAOYSA-N |
Canonical SMILES | CCCC(CCC)C(=O)C |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
3-Propylhexan-2-one (IUPAC name: 3-propylhexan-2-one) features a six-carbon chain with a ketone group at position 2 and a propyl substituent at position 3 . Its linear structure, represented by the SMILES notation , underscores the branching at the third carbon (Figure 1). The InChIKey identifier facilitates rapid database searches and structural verification .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 142.24 g/mol | PubChem |
CAS Registry Number | 40239-27-8 | PubChem |
XLogP3 | 2.8 | PubChem |
Rotatable Bond Count | 5 | PubChem |
Stereoelectronic Features
The ketone group imparts polarity, while the propyl chain enhances lipophilicity () . Conformational analysis reveals five rotatable bonds, enabling flexibility in ligand-receptor interactions . Quantum mechanical computations predict a tetrahedral geometry around the carbonyl carbon, with bond angles consistent with sp² hybridization .
Synthetic Methodologies
Traditional Synthesis
Heilmann et al. (1961) pioneered a three-step synthesis of 3-propylhexan-2-one, achieving moderate yields :
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Oxidation: Treatment of a precursor alcohol with mercuric oxide () and sulfuric acid ().
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Sulfonation: Reaction with sulfur trioxide () in .
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Reduction: Catalytic hydrogenation using platinum dioxide () in ethanol .
Table 2: Heilmann Synthesis Protocol
Step | Reagents/Conditions | Role |
---|---|---|
1 | Oxidation | |
2 | Sulfonation | |
3 | Catalytic Reduction |
Modern Catalytic Approaches
Recent work by Caltech researchers demonstrates the compound’s role in synthesizing chiral bi(oxazoline) (BiOX) ligands for nickel-catalyzed asymmetric reductive cross-coupling . 3-Propylhexan-2-one derivatives facilitate the production of 1,1-diarylalkanes, critical pharmacophores in drugs like lasofoxifene and sertraline .
Physicochemical and Spectroscopic Properties
Thermodynamic Parameters
While experimental data on melting/boiling points remain unpublished, computed properties suggest:
Spectral Signatures
Applications in Organic Synthesis and Catalysis
Asymmetric Catalysis
The Caltech team utilized 3-propylhexan-2-one-derived ligands (e.g., CyPentylBiOX) to achieve enantioselective nickel-catalyzed cross-couplings, yielding 1,1-diarylalkanes with >90% ee . These ligands enhance steric bulk, improving catalyst turnover and selectivity .
Table 3: Ligand Performance in Cross-Coupling
Ligand | Yield (%) | Enantiomeric Excess (ee) |
---|---|---|
CyBiOX | 75 | 85 |
CyPentylBiOX | 82 | 92 |
3-PentylBiOX | 78 | 89 |
Pharmaceutical Relevance
1,1-Diarylalkanes synthesized via 3-propylhexan-2-one intermediates exhibit bioactivity against osteoporosis (lasofoxifene) and depression (sertraline) . The compound’s lipophilicity aids blood-brain barrier penetration in CNS-targeted drugs .
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